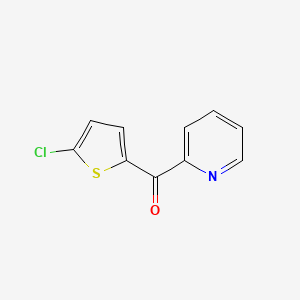

(5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone

CAS No.: 515154-33-3

Cat. No.: VC13489336

Molecular Formula: C10H6ClNOS

Molecular Weight: 223.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 515154-33-3 |

|---|---|

| Molecular Formula | C10H6ClNOS |

| Molecular Weight | 223.68 g/mol |

| IUPAC Name | (5-chlorothiophen-2-yl)-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C10H6ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6H |

| Standard InChI Key | WNEVRSJPSKDNJK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(S2)Cl |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(S2)Cl |

Introduction

(5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone is an organic compound that combines a chlorinated thiophene ring with a pyridine moiety through a methanone linkage. This compound is of interest in various fields of research due to its unique structural features and potential applications. The molecular formula of this compound is C₁₀H₆ClNOS, and its molecular weight is approximately 223.67874 g/mol .

Synthesis and Chemical Reactions

The synthesis of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid or its derivatives with pyridin-2-ylamine or similar amines. This process often requires careful control of reaction conditions to achieve high yields and purity.

Chemical reactions involving this compound can include oxidation, reduction, and substitution reactions. For example, oxidation might introduce additional functional groups, while reduction could alter the oxidation state of existing groups. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Biological Activity and Potential Applications

While specific biological activities of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone have not been extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, thiophene derivatives are known for their antimicrobial and anticancer properties. The presence of a pyridine ring may also contribute to biological activity, as pyridine derivatives are often involved in drug development due to their ability to interact with enzymes and receptors.

| Compound Feature | Potential Biological Activity |

|---|---|

| Thiophene Ring | Antimicrobial, Anticancer |

| Pyridine Ring | Enzyme/Receptor Interaction |

Research Findings and Future Directions

Research on (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone is limited, but its structural similarity to other biologically active compounds suggests potential for further investigation. Future studies could focus on evaluating its biological activity using techniques like molecular docking simulations to predict interactions with target proteins or enzymes. Additionally, exploring structural analogs could enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume